4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an azepane-1-sulfonyl group and a 1,3,4-oxadiazol-2-yl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Sulfonylation: The azepane ring is introduced via sulfonylation, where azepane is reacted with a sulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the 1,3,4-oxadiazole derivative with the sulfonylated azepane under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The benzamide core allows for various substitution reactions, such as halogenation or nitration, depending on the desired functional group modifications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and can be used in the development of new materials with specific chemical functionalities.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding. Its structural features allow it to interact with various biological targets, potentially leading to the discovery of new biochemical pathways.
Medicine
In medicine, the compound’s potential as a therapeutic agent is explored. Its ability to interact with specific molecular targets could make it useful in drug development, particularly for diseases where modulation of enzyme activity or receptor binding is beneficial.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, that require specific chemical properties imparted by the sulfonyl and oxadiazole groups.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(azepane-1-sulfonyl)aniline
- 5-(azepane-1-sulfonyl)-2-hydroxy-4-methylbenzoic acid
Uniqueness
Compared to similar compounds, 4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of both the oxadiazole and azepane-sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c24-17(20-19-22-21-18(28-19)16-6-5-13-27-16)14-7-9-15(10-8-14)29(25,26)23-11-3-1-2-4-12-23/h7-10,16H,1-6,11-13H2,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEZYEQFBNZJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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